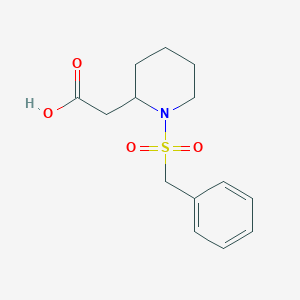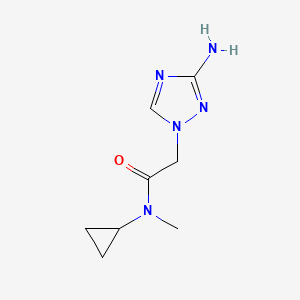![molecular formula C11H11ClFNO3 B7576395 3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576395.png)
3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid, commonly known as CFMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFMP is a derivative of the non-steroidal anti-inflammatory drug, flurbiprofen, and has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. In
Mecanismo De Acción
CFMP exerts its pharmacological effects by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to a reduction in these symptoms. CFMP also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
CFMP has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. CFMP has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMP has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition. It also exhibits low toxicity and high solubility in aqueous solutions, making it suitable for in vitro and in vivo studies. However, CFMP has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
CFMP has several potential future directions for scientific research. It could be further studied for its potential therapeutic applications in the treatment of inflammatory conditions such as arthritis and cancer. CFMP could also be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and duration of action. Additionally, CFMP could be used as a lead compound for the development of novel COX-2 inhibitors with improved efficacy and selectivity.
Métodos De Síntesis
CFMP can be synthesized using a multistep process that involves the reaction of flurbiprofen with methylamine, followed by the introduction of a chloro and fluoro substituent using appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and Mass Spectroscopy.
Aplicaciones Científicas De Investigación
CFMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins that mediate pain and inflammation. CFMP has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
3-[(5-chloro-2-fluorobenzoyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c1-14(5-4-10(15)16)11(17)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWUETYMJWPGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)
![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)

![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576366.png)
![3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7576378.png)
![3-[(4-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576393.png)

![N-[(2-bromo-5-fluorophenyl)methyl]-2-chloroacetamide](/img/structure/B7576404.png)
![2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576412.png)
![2-[4-[[2-(Tetrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576419.png)
![2-[4-[(2-Chloro-4-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576425.png)